molecular formula C17H21NO B375318 SN 2 CAS No. 823218-99-1

SN 2

Cat. No.: B375318
CAS No.: 823218-99-1
M. Wt: 255.35 g/mol
InChI Key: WKLZNTYMDOPBSE-UHFFFAOYSA-N
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Description

The term “SN 2” refers to a type of nucleophilic substitution reaction in organic chemistry. The “SN” stands for “substitution nucleophilic,” and the “2” indicates that the rate-determining step involves two molecules. This reaction is characterized by a single, concerted step where the nucleophile attacks the electrophilic carbon from the opposite side of the leaving group, resulting in an inversion of configuration .

Preparation Methods

The SN 2 reaction can be carried out using various synthetic routes and reaction conditions. The nucleophile, which is an electron-rich species, attacks the electrophilic carbon atom, displacing the leaving group. Common nucleophiles include hydroxide ions, alkoxides, and amines. The reaction typically occurs in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone, which do not solvate the nucleophile strongly, allowing it to remain reactive .

Chemical Reactions Analysis

The SN 2 reaction is a type of nucleophilic substitution reaction. It involves the simultaneous breaking of the bond between the carbon and the leaving group and the formation of a new bond between the carbon and the nucleophile. This reaction proceeds through a backside attack, leading to an inversion of configuration at the carbon center. Common reagents include alkyl halides and nucleophiles such as hydroxide ions, cyanide ions, and alkoxides. The major products formed are the substituted compounds where the nucleophile has replaced the leaving group .

Scientific Research Applications

Pharmaceutical Synthesis

The SN2 reaction plays a crucial role in synthesizing various pharmaceuticals. It allows for the formation of complex molecules with specific stereochemistry, which is essential for biological activity.

  • Case Study: Isocyanide Reactions
    Recent research highlighted that isocyanides can act as versatile nucleophiles in SN2 reactions with alkyl halides, yielding highly substituted secondary amides. This method expands chemical diversity and is applicable for late-stage drug modifications, enhancing synthetic routes for complex compounds .
Compound Nucleophile Electrophile Product
IsocyanideAlkyl halideSecondary amideHighly substituted amide

Organic Transformations

SN2 reactions are instrumental in various organic transformations, including the synthesis of alcohols, ethers, and thiols from alkyl halides.

  • Example: Alcohol Synthesis
    The conversion of alkyl halides to alcohols via SN2 reactions is a common laboratory procedure. For instance, treating bromoethane with sodium hydroxide results in ethanol formation.
Reactant Reagent Product
BromoethaneSodium hydroxideEthanol

Biochemical Applications

In biochemistry, SN2 reactions are vital for modifying biomolecules and developing enzyme inhibitors.

  • Example: Enzyme Inhibition
    Research has shown that certain compounds synthesized through SN2 mechanisms can inhibit enzymes involved in metabolic pathways. For instance, compounds derived from alkyl halides have been evaluated for their potential as neuroprotective agents .

Table 1: Summary of SN2 Reaction Characteristics

Characteristic Description
MechanismBimolecular nucleophilic substitution
Rate Determining StepConcerted attack by nucleophile and leaving group
Stereochemical OutcomeInversion of configuration
Reactivity OrderMethyl > Primary > Secondary > Tertiary

Table 2: Common Nucleophiles Used in SN2 Reactions

Nucleophile Typical Use
Hydroxide ionAlcohol synthesis
Alkoxide ionEther synthesis
Thiolate ionThiol synthesis

Mechanism of Action

The mechanism of the SN 2 reaction involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the opposite side of the leaving group. This backside attack leads to the simultaneous breaking of the bond between the carbon and the leaving group and the formation of a new bond between the carbon and the nucleophile. The transition state of the reaction is characterized by a pentacoordinated carbon atom with partial bonds to both the nucleophile and the leaving group .

Comparison with Similar Compounds

The SN 2 reaction can be compared with the SN 1 reaction, another type of nucleophilic substitution reaction. The key difference between the two is that the SN 1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate, while the this compound reaction occurs in a single, concerted step. The this compound reaction is favored by primary alkyl halides and strong nucleophiles, whereas the SN 1 reaction is favored by tertiary alkyl halides and weak nucleophiles .

Similar compounds and reactions include:

  • SN 1 reaction
  • E2 elimination reaction
  • E1 elimination reaction

Each of these reactions has its own unique characteristics and conditions under which it is favored, highlighting the versatility and specificity of the this compound reaction in organic synthesis .

Biological Activity

The compound "SN 2" refers to various organotin compounds, particularly those with a specific structural configuration that influences their biological activity. Organotin compounds, including those with dithiocarbamate ligands, have been extensively studied for their pharmacological properties, including antifungal, antibacterial, and anticancer activities.

Organotin compounds typically consist of tin atoms bonded to organic groups. The biological activity of these compounds is often attributed to their ability to interact with biological macromolecules, such as proteins and nucleic acids. The mechanism of action may involve:

  • Binding to Sulfhydryl Groups : The tin atom can bind to sulfhydryl groups in proteins, leading to conformational changes that affect protein function and stability .
  • Induction of Oxidative Stress : Organotins can generate reactive oxygen species (ROS), contributing to cellular damage and apoptosis in cancer cells .
  • Antioxidant Properties : Some organotin complexes exhibit antioxidant activity, which can mitigate oxidative stress in cells .

Anticancer Activity

Recent studies have demonstrated that certain organotin complexes show significant antiproliferative effects against various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and A-549 (lung cancer) cells. Notably, complexes containing the 2,6-dialkylphenol fragment have shown promising results in inducing apoptosis and inhibiting cell cycle progression at the G2/M phase .

Antifungal Activity

Organotin compounds have also been evaluated for their antifungal properties. For instance, studies have shown that specific organotin dithiocarbamate complexes exhibit biocidal activity against various fungal strains such as Aspergillus flavus and Penicillium citrinum. The structural variations in these compounds significantly impact their efficacy against fungal pathogens .

Antibacterial Activity

The antibacterial effects of organotin compounds have been documented in several studies. For example, certain complexes have demonstrated effectiveness against Gram-positive bacteria like Streptococcus mutans and Gram-negative bacteria like Escherichia coli. The mechanism involves disrupting bacterial cell membranes and inhibiting vital metabolic processes .

Table 1: Summary of Biological Activities of this compound Compounds

Activity TypeTest Organism/Cell LineResultsReference
AnticancerHCT-116Significant antiproliferative effect
MCF-7Induced apoptosis
A-549Inhibited G2/M phase transition
AntifungalAspergillus nigerGood antifungal activity
Penicillium citrinumNoteworthy biocidal activity
AntibacterialStreptococcus mutansEffective against Gram-positive bacteria
Escherichia coliEffective against Gram-negative bacteria

Q & A

Basic Research Questions

Q. What experimental parameters are critical for determining SN2 reaction mechanisms?

Methodological Answer: Key parameters include kinetic studies (e.g., rate dependence on nucleophile/substrate concentration), solvent polarity (dielectric constant effects on transition state stabilization), and stereochemical evidence (e.g., inversion of configuration via chiral centers or isotopic labeling). Use control experiments with varying leaving groups to isolate steric/electronic effects .

Q. How do steric effects influence SN2 reactivity in tertiary vs. primary substrates?

Methodological Answer: Design comparative studies using substrates with systematically varied steric hindrance (e.g., methyl, ethyl, isopropyl groups). Measure reaction rates under identical conditions (solvent, temperature) and analyze via Hammett plots or computational modeling (e.g., molecular orbital simulations) to quantify steric contributions .

Q. What spectroscopic techniques validate SN2 reaction outcomes?

Methodological Answer: NMR spectroscopy (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}) identifies structural changes, while kinetic isotope effects (KIEs) confirm concerted mechanisms. Chiral chromatography or optical rotation verifies stereochemical inversion .

Q. How does solvent choice impact SN2 reaction kinetics?

Methodological Answer: Test solvents with varying polarity (e.g., DMSO vs. hexane) and measure rate constants. Correlate data with solvent parameters (e.g., dielectric constant, Reichardt’s ETE_T scale). Use Marcus theory to model solvent reorganization energy effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data from SN2 studies under varying conditions?

Methodological Answer: Apply multivariate analysis to isolate confounding variables (e.g., temperature, ionic strength). Cross-validate findings using computational methods (DFT calculations for activation barriers) and replicate experiments with controlled parameters (e.g., inert atmosphere to exclude moisture) .

Q. What strategies address limitations in studying ultrafast SN2 reactions (e.g., femtosecond timescales)?

Methodological Answer: Use ultrafast spectroscopy (pump-probe techniques) or stopped-flow methods with quenching agents. Pair with microfluidic systems to achieve rapid mixing and high-resolution data capture .

Q. How can isotopic labeling differentiate between SN2 and competing mechanisms (e.g., SN1, E2)?

Methodological Answer: Synthesize substrates with 18O^{18}\text{O} or 2H^{2}\text{H} labels at reactive sites. Monitor label redistribution via mass spectrometry or IR spectroscopy . Compare kinetic profiles to distinguish stepwise (SN1) vs. concerted (SN2) pathways .

Q. What computational models best predict regioselectivity in SN2 reactions with polyfunctional substrates?

Methodological Answer: Employ density functional theory (DFT) to calculate transition-state geometries and charge distributions. Validate predictions with linear free-energy relationships (LFERs) using experimental substituent constants (σ\sigma, σ\sigma^*) .

Q. How do non-classical intermediates (e.g., ion pairs) affect SN2 mechanisms in protic solvents?

Methodological Answer: Conduct solvent isotope effect studies (H2_2O vs. D2_2O) and monitor 13C^{13}\text{C} NMR shifts for ion-pair formation. Compare activation parameters (ΔH\Delta H^\ddagger, ΔS\Delta S^\ddagger) with theoretical simulations .

Q. What statistical frameworks are optimal for analyzing large datasets from high-throughput SN2 screens?

Methodological Answer: Use machine learning algorithms (e.g., random forests, gradient boosting) to identify feature importance (e.g., substituent effects, solvent descriptors). Validate models with k-fold cross-validation and publish raw datasets in FAIR-compliant repositories .

Q. Methodological Best Practices

  • Data Reproducibility: Document experimental protocols in detail, including instrument calibration and purity verification (e.g., GC/MS, elemental analysis) .
  • Conflict Resolution: Use error propagation analysis and Bayesian statistics to quantify uncertainties in conflicting datasets .
  • Theoretical Integration: Ground hypotheses in established theories (e.g., Curtin-Hammett principle, Hammond’s postulate) while exploring deviations .

Properties

IUPAC Name

5-(2,4,6-trimethylphenyl)-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-9-6-10(2)14(11(3)7-9)16-15-12-4-5-13(8-12)17(15)19-18-16/h6-7,12-13,15,17H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKLZNTYMDOPBSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=NOC3C2C4CCC3C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501336631
Record name 5-Mesityl-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501336631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

823218-99-1
Record name 5-Mesityl-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501336631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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